molecular formula C24H27FN4O B2690314 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251610-21-5

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Número de catálogo: B2690314
Número CAS: 1251610-21-5
Peso molecular: 406.505
Clave InChI: CDQACNVPNTVKTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the substituted phenyl group through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • 3-(2-ethylpiperidine-1-carbonyl)-N-(4-chloro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
  • 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Uniqueness

Compared to similar compounds, 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to the specific substitution pattern on the phenyl ring and the presence of the naphthyridine core

Actividad Biológica

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine class and features several functional groups that may influence its biological activity. The molecular formula is C23H26FN3OC_{23}H_{26}FN_3O, and it includes a naphthyridine core substituted with a piperidine moiety and a fluorinated phenyl group.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Receptor Binding Affinity

Research indicates that compounds structurally similar to this compound exhibit significant binding affinities for various neurotransmitter receptors, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). For instance, studies have shown that related compounds can inhibit dopamine reuptake with nanomolar potency (K_i values ranging from 6.23 to 456 nM) .

2. In Vivo Effects

In vivo studies have demonstrated that compounds with a similar structure can significantly increase locomotor activity in animal models. For example, doses of related compounds resulted in increased distance traveled in test sessions, indicating stimulant-like effects comparable to established psychostimulants .

3. Potential Therapeutic Applications

Given its structural characteristics, this compound may exhibit potential therapeutic effects in treating neurological disorders such as depression or attention deficit hyperactivity disorder (ADHD) by modulating dopaminergic and serotonergic systems. The ability to selectively inhibit DAT while maintaining moderate SERT affinity could provide a balanced pharmacological profile.

Data Table: Biological Activity Summary

Activity Measurement Value
Dopamine Transporter BindingK_i (nM)6.23 - 18.4
Serotonin Transporter BindingK_i (nM)456
Norepinephrine Transporter BindingK_i (nM)7.56 - 27.5
Locomotor Activity IncreaseDistance Traveled (cm)Significant at various doses

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

Study 1: Dopaminergic Activity

A study published in Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their ability to inhibit DAT and SERT. Compounds were tested for their binding affinities and in vivo locomotor effects, revealing that certain modifications led to enhanced potency at DAT while reducing unwanted side effects associated with SERT inhibition .

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological profiles of related naphthyridine compounds in rodent models. The results indicated that these compounds could effectively increase dopaminergic signaling without significant serotonergic side effects, suggesting a favorable therapeutic window for conditions like ADHD .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine?

Basic
The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of naphthyridine intermediates with substituted piperidines under carbodiimide-based coupling agents (e.g., DCC or EDC) to introduce the 2-ethylpiperidine-1-carbonyl group .
  • Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling to attach the 4-fluoro-3-methylphenylamine moiety to the naphthyridine core .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) to minimize side reactions .
    Critical parameters include temperature control (60–120°C) and catalyst loading (5–10 mol% Pd/C) to achieve yields >70% .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 449.21) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (1650–1700 cm⁻¹) and amine N–H bends (3300–3500 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

  • Comparative bioassays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability .
  • Structural analogs analysis : Compare activity trends with derivatives (e.g., replacing the 4-fluoro group with methoxy or chloro to assess electronic effects) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What computational methods are effective for predicting the compound’s biological targets?

Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BTK or EGFR) based on piperidine and naphthyridine binding motifs .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability (20–50 ns trajectories) to assess binding affinity and conformational changes .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the naphthyridine core) using MOE or Phase .

Q. What strategies improve the selectivity of this compound for specific biological targets?

Advanced

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., ethylpiperidine to azepane) to reduce off-target interactions .
  • Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify cross-reactivity and optimize lead compounds .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance tissue-specific delivery .

Q. What in vitro assays are recommended for initial biological screening?

Basic

  • Kinase inhibition assays : Measure IC₅₀ against BTK or EGFR using ADP-Glo™ kinase assays .
  • Antimicrobial susceptibility testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity profiling : MTT assays on normal (e.g., HEK293) and cancerous (e.g., MCF-7) cell lines .

Q. How can researchers analyze structure-activity relationships (SAR) using analogs of this compound?

Advanced

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., 4-fluoro → 4-chloro or 4-methoxy) .
  • Bioactivity clustering : Use hierarchical clustering of IC₅₀ data to identify critical substituents .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate electronic/steric features with activity .

Q. What crystallographic insights are available for the naphthyridine core structure?

Advanced

  • X-ray diffraction : Reveal bond angles (e.g., 120° for aromatic C–C–C) and dihedral angles influencing planararity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) driving crystal packing .

Q. How can researchers assess the compound’s stability under physiological conditions?

Advanced

  • Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
  • HPLC/LC-MS monitoring : Track degradation products (e.g., hydrolyzed amides or oxidized naphthyridines) .

Q. What experimental approaches evaluate synergistic effects with other therapeutic agents?

Advanced

  • Combination index (CI) assays : Use Chou-Talalay method to quantify synergy (CI < 1) with standard chemotherapeutics (e.g., doxorubicin) .
  • Isobologram analysis : Plot dose-effect curves to identify additive/synergistic interactions .

Propiedades

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-17-9-11-21(25)15(2)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQACNVPNTVKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.